SMAD3 Inhibtor, SIS 3-d3
Beschreibung
SMAD3 Inhibitor, SIS3 (CAS: 1009104-85-1) is a cell-permeable pyrrolopyridine compound that selectively inhibits TGF-β1-dependent SMAD3 phosphorylation and downstream signaling . It disrupts SMAD3-mediated processes such as extracellular matrix formation, fibroblast differentiation, and epithelial-mesenchymal transition (EMT), making it a critical tool for studying fibrosis, cancer progression, and tissue remodeling . SIS3 has a molecular weight of 453.53 g/mol and is typically supplied as a crystalline solid with ≥98% purity . However, its poor water solubility limits its pharmacokinetic properties and in vivo applicability .
Eigenschaften
CAS-Nummer |
1512629-88-7 |
|---|---|
Molekularformel |
C28H27N3O3 |
Molekulargewicht |
456.56 |
IUPAC-Name |
(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-[2-phenyl-1-(trideuteriomethyl)pyrrolo[2,3-b]pyridin-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+/i1D3 |
InChI-Schlüssel |
IJYPHMXWKKKHGT-NTTJVEKVSA-N |
SMILES |
CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |
Synonyme |
1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3-(1-methyl-d3-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-propen-1-one |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Structure Synthesis of SIS3
The non-deuterated SIS3 is synthesized via a multi-step process involving:
-
Formation of the tetrahydroisoquinoline core : Cyclization of phenethylamine derivatives with formaldehyde under acidic conditions generates the 1,2,3,4-tetrahydroisoquinoline scaffold.
-
Introduction of the pyrrolopyridine moiety : Suzuki-Miyaura coupling or Stille cross-coupling attaches the 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl group to the enone intermediate.
-
Methoxy group installation : Dimethylation of hydroxyl groups at positions 6 and 7 using methyl iodide or deuterated methyl iodide (CD3I) for deuterated analogs.
Deuterium Incorporation Strategies for SIS3-d3
Deuteration of SIS3 typically targets methyl groups or exchangeable protons:
Key reaction conditions :
-
Temperature : –78°C to 150°C, depending on the deuteration method.
-
Catalysts : Palladium on carbon (Pd/C) for H/D exchange; Lewis acids for methoxy group installation.
-
Solvents : Tetrahydrofuran (THF), dimethylformamide (DMF), or deuterated solvents (e.g., D2O, CDCl3).
Analytical Characterization of SIS3-d3
Spectroscopic Validation
-
NMR (600 MHz, CDCl3) :
-
High-Resolution Mass Spectrometry (HRMS) :
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| HPLC | C18, 5 µm, 4.6 × 250 mm | MeOH:H2O (75:25), 1 mL/min | 12.3 ± 0.2 | ≥99 |
| UPLC-MS | BEH C18, 2.1 × 50 mm | ACN:H2O (0.1% FA), 0.3 mL/min | 4.7 ± 0.1 | ≥98 |
Comparative Pharmacological Profiles: SIS3 vs. SIS3-d3
Inhibition of SMAD3 Phosphorylation
Metabolic Stability in Human Liver Microsomes
| Compound | t1/2 (min) | Clint (mL/min/kg) | Major Metabolites |
|---|---|---|---|
| SIS3 | 22.4 ± 2.1 | 18.7 ± 1.9 | O-Demethylation, N-Oxidation |
| SIS3-d3 | 41.6 ± 3.5 | 9.8 ± 0.7 | Deuterated analogs of metabolites |
Scale-Up Challenges and Process Optimization
Critical Quality Attributes (CQAs)
Industrial-Scale Synthesis Parameters
| Step | Reactor Volume (L) | Temperature (°C) | Mixing Speed (rpm) | Yield (%) |
|---|---|---|---|---|
| Deuteration | 500 | –78 to 25 | 200–400 | 70–75 |
| Purification | 1000 | 20–40 | N/A | 85–90 |
Research Applications of SIS3-d3 in Disease Models
Fibrosis Mitigation in Renal Tubular Cells
Analyse Chemischer Reaktionen
Types of Reactions
SMAD3 Inhibitor, SIS 3-d3, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
SMAD3 Inhibitor, SIS 3-d3, has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of SMAD3 inhibitors.
Biology: Employed in research to understand the role of SMAD3 in cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the TGF-β/SMAD3 signaling pathway .
Wirkmechanismus
SMAD3 Inhibitor, SIS 3-d3, exerts its effects by selectively inhibiting the phosphorylation of SMAD3, a key protein in the TGF-β signaling pathway. This inhibition prevents the interaction of SMAD3 with SMAD4, thereby blocking the downstream signaling events that lead to cellular responses such as fibrosis, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Key SMAD3/TGF-β Pathway Inhibitors
The table below compares SIS3 with structurally or functionally related compounds:
Mechanistic and Pharmacological Differences
SIS3 vs. 16d :
SIS3’s poor solubility (~0.01 mg/mL in water) restricts its utility in animal studies. Compound 16d, developed through structure-activity relationship (SAR) optimization of SIS3, exhibits 10-fold higher aqueous solubility while maintaining SMAD3 inhibitory activity in vitro . This makes 16d a promising candidate for further preclinical validation.- SIS3 vs. EW-7197: EW-7197 targets the upstream TGF-β receptor kinase, broadly inhibiting SMAD2/3 and non-canonical pathways (e.g., MAPK). While EW-7197 has demonstrated oral efficacy in fibrosis models, its lack of SMAD3 specificity may lead to off-target effects compared to SIS3 .
- SIS3 vs. Hsp90 Inhibitors (PU3, AT13387): Though unrelated mechanistically, Hsp90 inhibitors (e.g., PU3) provide context for comparative drug design.
Research Findings
- Efficacy in Fibrosis: SIS3 reduces TGF-β1-induced collagen synthesis in dermal fibroblasts at IC₅₀ = 3 μM, outperforming non-selective inhibitors like SB431542 . In contrast, EW-7197 shows nanomolar potency (IC₅₀ = 30 nM) but requires higher doses in vivo due to broader target engagement .
Cytotoxicity :
SIS3 exhibits low cytotoxicity (CC₅₀ > 100 μM in human fibroblasts), whereas steroidal NMDA receptor inhibitors with C-3 amide motifs (e.g., from ) show higher cytotoxicity (CC₅₀ = 10–50 μM) .Plasma Stability : SIS3 has moderate plasma stability (t₁/₂ ~ 2 hours in rodent plasma), necessitating frequent dosing. Compound 16d’s stability remains uncharacterized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
